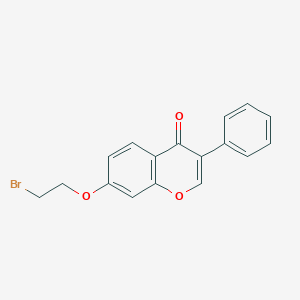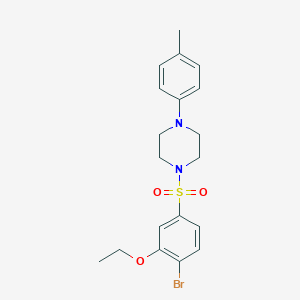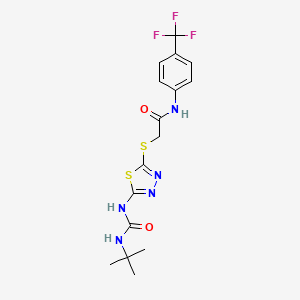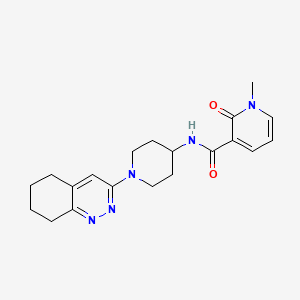![molecular formula C18H19N3O2S B2751747 1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpyrrolidine-2-carboxamide CAS No. 1427886-25-6](/img/structure/B2751747.png)
1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a type of pyridine derivative . Pyridine derivatives have been widely used in the synthesis of various heterocyclic compounds and have shown a range of pharmacological effects .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a methylsulfanyl group at the 2-position and a carbonyl group at the 3-position . The carbonyl group is linked to a phenylpyrrolidine-2-carboxamide group .Chemical Reactions Analysis
The reactivity of this compound can be attributed to the presence of the carbonyl group, which is highly reactive towards nucleophile substitutions . The electronegativity of the leaving group can activate the carbonyl, increasing its electrophilicity .Wirkmechanismus
Zukünftige Richtungen
The future directions for this compound could involve further studies on its pharmacological effects, as well as the development of novel analogs with enhanced activities and minimal toxicity . The potential of pyridine derivatives in the treatment of various diseases makes them an interesting area for future research .
Eigenschaften
IUPAC Name |
1-(2-methylsulfanylpyridine-3-carbonyl)-N-phenylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-24-17-14(9-5-11-19-17)18(23)21-12-6-10-15(21)16(22)20-13-7-3-2-4-8-13/h2-5,7-9,11,15H,6,10,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBLVLFIAVXWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCCC2C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Fluorophenyl)sulfonyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B2751665.png)
![N-(4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2751666.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide](/img/structure/B2751669.png)

![8-ethoxy-1-(4-fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2751671.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2751672.png)
![2-{Methyl[(2-methylphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2751674.png)
![N-(3-(2-ethylpiperidin-1-yl)propyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2751676.png)


![N-(cyanomethyl)-5-methyl-1-[2-(propan-2-yl)phenyl]-N-propyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2751683.png)

